molecular formula C4H4BrNS B1288931 2-Bromo-5-methylthiazole CAS No. 41731-23-1

2-Bromo-5-methylthiazole

Cat. No.: B1288931
CAS No.: 41731-23-1
M. Wt: 178.05 g/mol
InChI Key: FJPZHYAYNAUKKA-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole is a brominated thiazole compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol . This compound is characterized by the presence of a bromine atom and a thiazole ring, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylthiazole can be synthesized through the bromination of 5-methylthiazole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-methylthiazole serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its thiazole structure enhances its reactivity, making it valuable in developing:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, contributing to the formulation of medications for conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Agents : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in new antibiotic development . For instance, this compound-4-carboxylic acid has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives, including this compound. Results indicated that modifications to the thiazole ring could enhance cytotoxicity against cancer cell lines. For example:

CompoundCell Line TestedIC (µM)Mechanism of Action
This compoundVarious Cancer LinesTBDPotentially through enzyme inhibition

This demonstrates the compound's potential in targeting cancer cells effectively .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as fungicides and herbicides. Its ability to protect crops from pests and diseases is critical for enhancing agricultural productivity.

Example Application

The compound has been incorporated into formulations aimed at controlling fungal infections in crops, thereby improving yield and quality .

Material Science

This compound is also valuable in material science, particularly in enhancing the properties of polymers. It is used to improve:

  • Thermal Stability : By incorporating this compound into polymer matrices, researchers have observed an increase in thermal resistance.
  • Chemical Resistance : The compound contributes to producing materials that withstand harsh chemical environments, making it suitable for industrial applications .

Biochemical Research

In biochemical research, this compound is employed in studies focusing on enzyme inhibition and protein interactions. Its unique structure allows researchers to explore its effects on various biological pathways.

Research Insights

Studies have shown that this compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .

Flavor and Fragrance Industry

Finally, this compound finds applications in the flavor and fragrance industry. Its distinct chemical properties allow it to be used in creating specific flavor profiles and fragrances that enhance consumer products.

Application Example

The compound's unique sensory attributes make it suitable for use in food products and perfumes, adding value through enhanced consumer experience .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylthiazole and its derivatives involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

2-Bromo-5-methylthiazole can be compared with other brominated thiazoles and related heterocyclic compounds:

Biological Activity

2-Bromo-5-methylthiazole is a thiazole derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The presence of a bromine atom and a methyl group in its structure enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C4H4BrNSC_4H_4BrNS. Its structure comprises a five-membered thiazole ring with a bromine atom at the second position and a methyl group at the fifth position. This unique substitution pattern contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against both bacterial and fungal pathogens, showcasing its potential as an antimicrobial agent. The compound's mechanism involves binding to specific enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

CompoundActivity TypeTarget OrganismsReference
This compoundAntimicrobialBacteria and fungi
ThiamphenicolAntibacterialVarious bacteria
Benzothiazole derivativesAntifungal, anticancerFungal pathogens, cancer cells

Anticancer Properties

Case Study: Anticancer Activity
In a study evaluating thiazole derivatives, this compound was found to significantly reduce cell viability in human glioblastoma (U251) and melanoma (WM793) cells. The IC50 values ranged between 10-30 µM, indicating strong cytotoxicity against these cancer types .

Leishmanicidal Activity

Recent studies have also investigated the leishmanicidal activity of thiazole derivatives, including this compound. The compound demonstrated effectiveness against Leishmania species, showing potential as a treatment for leishmaniasis. Mechanistic studies revealed that it induces significant ultrastructural changes in parasites, leading to increased nitric oxide production in treated macrophages .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntimicrobialHighInhibition of DNA gyrase
AnticancerModerate to HighInduction of apoptosis
LeishmanicidalSignificantInduction of ultrastructural changes in parasites

Structure-Activity Relationship (SAR)

Properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPZHYAYNAUKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619852
Record name 2-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-23-1
Record name 2-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methylthiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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